四氢吡喃-4-基锌碘化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

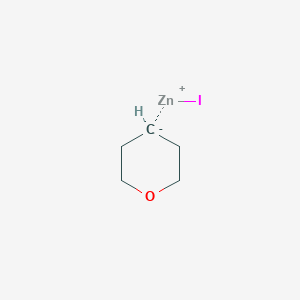

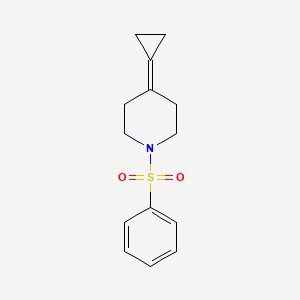

Tetrahydropyran-4-ylzinc iodide is a chemical compound with the molecular formula C5H9IOZn . It has a molecular weight of 277.41 .

Synthesis Analysis

The synthesis of Tetrahydropyran (THP) rings, which are important motifs in biologically active molecules, has been extensively studied . Common strategies for THP synthesis are based on typical retrosynthetic disconnections . These include etherification, hetero-Diels–Alder reactions, oxocarbenium ion formations, reductive acetylation, and ring-closing metathesis . The synthesis of Tetrahydropyran-4-ylzinc iodide specifically has not been detailed in the sources retrieved.科学研究应用

Synthesis of Saturated Tetrahydropyrans

Tetrahydropyran (THP) rings are important motifs in biologically active molecules . “(Tetrahydropyran-4-yl)zinc iodide” can be used in the synthesis of these rings. The strategies for THP synthesis are presented systematically, with each section discussing different strategies for retrosynthetic disconnections used to construct THP rings .

Natural Product Synthesis

The compound is used in the synthesis of a select group of natural products . These natural products have been synthesized many times using various strategies, which allows for direct comparison across different synthetic methods .

Hetero-Diels–Alder Reactions

Chiral Lewis acid-catalyzed Hetero-Diels–Alder (HDA) reactions have found application in the asymmetric synthesis of THP-containing natural products . Chiral chromium complexes have been applied to the use of unactivated aldehyde dienophiles with various diene partners .

Synthesis of Marine Natural Products

Marine natural products are a rich source of structurally diverse and biologically intriguing compounds . “(Tetrahydropyran-4-yl)zinc iodide” is used in the total synthesis of these marine natural products .

Synthesis of Neopeltolide

Neopeltolide, a potent antiproliferative marine natural product, has been an attractive target compound for synthetic chemists . The compound is used in the total and formal syntheses of neopeltolide and its analogues .

Construction of Tetrahydropyran Ring in Neopeltolide

The compound is used in the construction of the tetrahydropyran ring in neopeltolide . This is a key step in the synthesis of this complex structure .

未来方向

Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . Therefore, significant efforts have been paid to the development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives . This suggests that Tetrahydropyran-4-ylzinc iodide could potentially play a role in the synthesis of these biologically important compounds in the future.

作用机制

Target of Action

The primary target of (Tetrahydropyran-4-yl)zinc iodide is the tetrahydropyran (THP) ring . THP rings are important motifs in biologically active molecules . They are often found in natural products and medicinal chemistry programs .

Mode of Action

(Tetrahydropyran-4-yl)zinc iodide interacts with its targets through a process known as retrosynthetic disconnection . This process involves breaking down complex molecules into simpler ones, which can then be reassembled to form the desired product . The compound’s interaction with its targets results in the formation of THP rings .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of thp rings , which are key components of many biologically active molecules .

Result of Action

The primary result of the action of (Tetrahydropyran-4-yl)zinc iodide is the formation of THP rings . These rings are crucial components of many biologically active molecules , and their synthesis is a key step in the production of these molecules .

属性

IUPAC Name |

iodozinc(1+);3,4,5,6-tetrahydro-2H-pyran-4-ide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9O.HI.Zn/c1-2-4-6-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAIHJCIFPDZIX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC[CH-]1.[Zn+]I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IOZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide](/img/structure/B2486860.png)

![methyl 3,3-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}butanoate](/img/structure/B2486864.png)

![2-[[1-(4-Bromobenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2486865.png)

![1-(Chloromethyl)-3-(3-fluoropropyl)bicyclo[1.1.1]pentane](/img/structure/B2486870.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2486872.png)

![5-Chloropyrido[4,3-d]pyrimidine](/img/structure/B2486873.png)

![N-(4-acetylphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2486874.png)

![2,4,7,8-Tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2486878.png)

![N-[(1-benzofuran-2-yl)methyl]-1-chloroisoquinoline-3-carboxamide](/img/structure/B2486880.png)